molecular formula C14H11N3O3 B8563980 1-benzyl-5-nitro-2H-indazol-3-one CAS No. 2215-59-0

1-benzyl-5-nitro-2H-indazol-3-one

Cat. No.: B8563980
CAS No.: 2215-59-0
M. Wt: 269.25 g/mol
InChI Key: MWUWHJNIEUTQSJ-UHFFFAOYSA-N
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Description

1-Benzyl-5-nitro-2H-indazol-3-one is a nitro-substituted indazolone derivative characterized by a benzyl group at the N1 position and a nitro group at the C5 position of the indazolone core. Its molecular formula is C₁₄H₁₁N₃O₃, with a molar mass of 269.26 g/mol .

Properties

CAS No.

2215-59-0

Molecular Formula

C14H11N3O3

Molecular Weight

269.25 g/mol

IUPAC Name

1-benzyl-5-nitro-2H-indazol-3-one

InChI

InChI=1S/C14H11N3O3/c18-14-12-8-11(17(19)20)6-7-13(12)16(15-14)9-10-4-2-1-3-5-10/h1-8H,9H2,(H,15,18)

InChI Key

MWUWHJNIEUTQSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)[N+](=O)[O-])C(=O)N2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations

The primary structural analogs of 1-benzyl-5-nitro-2H-indazol-3-one involve substitutions at the benzyl group or modifications to the indazolone core. A notable example is 2-(3-Fluorobenzyl)-1-methyl-5-nitro-1,2-dihydro-3H-indazol-3-one (Compound 7, C₁₅H₁₂FN₃O₃), which features a 3-fluorobenzyl group at the N2 position and a methyl group at N1 . This compound demonstrates how halogenation and alkylation alter electronic properties and steric bulk.

Key Observations :

  • Synthetic Efficiency : Compound 7 was synthesized with a high yield (96%) via Method A, suggesting robust reactivity under specific conditions (e.g., DMF as a solvent) .
  • Thermal Stability : The melting point of Compound 7 (125–127°C) indicates moderate thermal stability, which could correlate with crystallinity or intermolecular interactions influenced by the fluorobenzyl group.

Research Findings and Implications

Reactivity and Functionalization

For example, nitro-to-amine conversions could generate bioactive intermediates for pharmaceutical applications. The benzyl group’s substitution pattern (e.g., fluorination in Compound 7) may modulate electronic effects, altering reactivity at adjacent positions .

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